3-Azabicyclo[3.1.0]hexane-1-carbonitrile
Description
Significance of the 3-Azabicyclo[3.1.0]hexane Skeleton in Contemporary Organic Synthesis
The 3-azabicyclo[3.1.0]hexane skeleton is a prominent structural unit found in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. bohrium.comexlibrisgroup.comnih.gov Its prevalence in molecules of therapeutic interest underscores its importance as a target for synthetic chemists. Compounds incorporating this moiety have demonstrated a broad range of biological activities. nih.gov
For instance, derivatives have been identified as opioid receptor antagonists, with some showing potential for the treatment of pruritus. nih.govnih.gov The scaffold is also present in histone deacetylase inhibitors, selective dopamine (B1211576) D3 receptor antagonists, and ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease. nih.govbeilstein-journals.orgresearchgate.net Furthermore, the core is found in the natural antibiotic (+)-duocarmycin A, which possesses potent anti-tumor activity, and in the fungicide Procymidone. researchgate.net The diverse applications of these molecules in drug discovery and development drive the continuous need for new and efficient methods to construct the 3-azabicyclo[3.1.0]hexane core. researchgate.netresearchgate.net
Evolution of Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Derivatives
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has seen remarkable progress over the decades, evolving from classical multi-step sequences to more efficient and sophisticated catalytic methods. bohrium.comexlibrisgroup.com Early approaches often involved the stepwise construction of the two rings, while modern strategies focus on domino reactions and catalytic cyclizations that can build the complex framework in fewer steps. bohrium.com
Synthetic methodologies can be broadly categorized into two main classes: transition-metal-catalyzed reactions and transition-metal-free reactions. nih.gov
Transition-Metal-Catalyzed Synthesis: A variety of transition metals, including palladium, rhodium, copper, gold, and iridium, have been employed to catalyze the formation of the 3-azabicyclo[3.1.0]hexane ring system. bohrium.com These methods often involve the intramolecular cyclopropanation of substrates like N-allyl enamines or 1,6-enynes. bohrium.com For example, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to these derivatives in high yields. rsc.org Similarly, rhodium-alkylcarbene mediated intramolecular alkene cyclopropanation offers rapid access to the scaffold. researchgate.net Copper-mediated reactions have also been developed, such as the intramolecular cyclopropanation of N-allyl enamine carboxylates. bohrium.com
Transition-Metal-Free Synthesis: Growing interest in more sustainable and cost-effective chemistry has spurred the development of metal-free approaches. bohrium.com These strategies include iodine-mediated domino reactions starting from N-allyl enamines and 1,3-dipolar cycloaddition reactions. bohrium.combeilstein-journals.org The cycloaddition of azomethine ylides to cyclopropenes is a powerful method for accessing spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.org Other metal-free methods involve photochemical processes, such as the decomposition of CHF₂-substituted pyrazolines to yield the corresponding 3-azabicyclo[3.1.0]hexane derivatives. rsc.org
The table below provides a summary of selected synthetic strategies that have been developed since 2010.
| Synthetic Strategy | Catalyst/Reagent | Substrate Type | Key Features |
| Palladium-Catalyzed Cyclopropanation | Palladium catalyst | Maleimides and N-tosylhydrazones | High yields and diastereoselectivity; practical route to bioactive compounds. rsc.org |
| 1,3-Dipolar Cycloaddition | None (Azomethine Ylide) | Cyclopropenes | High diastereoselectivity; access to complex spiro-fused derivatives. beilstein-journals.orgbeilstein-archives.org |
| Iodine-Mediated Domino Reaction | Iodine | N-allyl enamines | Metal-free conditions; forms multiple bonds in one pot. bohrium.com |
| Photochemical Decomposition | UV Light | CHF₂-substituted pyrazolines | Mild, metal-free conditions; excellent functional group tolerance. rsc.org |
| Calcium-Catalyzed Cycloisomerization | Calcium catalyst | 1,6-enynes | Metal-free (uses an alkaline earth metal); highlights importance of additives. bohrium.com |
| Copper-Mediated Cyclopropanation | Copper catalyst | N-allyl enamine carboxylates | Utilizes an inexpensive transition metal; intramolecular cyclization. bohrium.com |
Future efforts in this field are expected to focus on enhancing the efficiency and sustainability of these syntheses, particularly through the development of novel asymmetric methods and the use of photocatalytic and electrochemical approaches. bohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-3-6-1-5(6)2-8-4-6/h5,8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMHJHWUKIEUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Theoretical Investigations of 3 Azabicyclo 3.1.0 Hexane Transformations
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including those for the formation of complex bicyclic systems like 3-azabicyclo[3.1.0]hexanes. These theoretical studies provide insights into reaction pathways, transition states, and the factors governing selectivity, which are often difficult to determine through experimental means alone.
Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of cycloaddition reactions that form the 3-azabicyclo[3.1.0]hexane core. For instance, the [3+2] cycloaddition of azomethine ylides with cyclopropenes is a key strategy for constructing this bicyclic system. DFT calculations, often using functionals like M11, have been instrumental in understanding the stereoselectivity and kinetic control of these reactions. mdpi.comresearchgate.netbeilstein-archives.org
One notable study on the reaction of a stable azomethine ylide with various cyclopropenes revealed that the cycloaddition proceeds via a concerted mechanism. beilstein-archives.org The calculations of the Gibbs free energy of activation for different possible pathways have shown that the experimentally observed diastereomer is indeed the kinetically favored product. beilstein-archives.org The frontier molecular orbital (FMO) theory, a key concept within DFT, has been applied to explain the reactivity. These reactions are often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene (B1174273) and the Lowest Unoccupied Molecular Orbital (LUMO) of the azomethine ylide. mdpi.comresearchgate.net This HOMO-LUMO control is consistent with an inverse-electron-demand 1,3-dipolar cycloaddition. researchgate.net
The electronic properties of the substituents on the cyclopropene ring have a significant impact on the reaction rate. Electron-withdrawing groups on the cyclopropene can decrease its reactivity towards the azomethine ylide, a finding that has been rationalized through DFT calculations of the reactants' and transition states' energies. researchgate.net
| Cyclopropene Substituent | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| -H | endo | 15.2 | beilstein-archives.org |
| -H | exo | 16.8 | beilstein-archives.org |
| -Ph | endo | 14.9 | beilstein-archives.org |
| -Ph | exo | 17.1 | beilstein-archives.org |
Ab-initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been crucial in explaining the stereoselectivity of certain reactions leading to 3-azabicyclo[3.1.0]hexane derivatives. A notable example is the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. acs.orgresearchgate.net In this multi-step synthesis, ab-initio calculations were performed to rationalize the observed cis-selectivity in the initial cyclopropanation step. acs.orgresearchgate.netrsc.org
These calculations can model the potential energy surface of the reaction, allowing for the identification of the lowest energy transition state leading to the major product. By comparing the energies of the transition states for the formation of the cis and trans isomers, a quantitative explanation for the observed selectivity can be obtained. This approach is particularly valuable for complex reactions where multiple stereocenters are formed in a single step. Furthermore, ab-initio methods have been used to assign the absolute configuration of chiral 3-azabicyclo[3.1.0]hexane derivatives by comparing calculated and experimental vibrational circular dichroism (VCD) spectra and optical rotation values. researchgate.net
Detailed Mechanistic Pathways of Key Reactions
The formation of the 3-azabicyclo[3.1.0]hexane ring system can be achieved through various synthetic strategies, each with its own detailed mechanistic pathway.
As previously mentioned, the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene is a powerful method for the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes. mdpi.combohrium.com The mechanism is generally considered to be a concerted, pericyclic reaction, although stepwise pathways involving zwitterionic intermediates can also be considered, especially for highly polarized reactants.
The regioselectivity and stereoselectivity of these cycloadditions are governed by a combination of steric and electronic factors, which can be understood through FMO theory. The reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the possible isomers. mdpi.comresearchgate.net The transition state leading to the major product is the one with the lowest activation energy. DFT calculations have been vital in mapping out the potential energy surfaces of these reactions and identifying the key transition states. mdpi.combeilstein-archives.org The high diastereoselectivity often observed is a result of the specific orientation of the dipole and dipolarophile in the transition state, which minimizes steric repulsion and maximizes orbital overlap. mdpi.combeilstein-archives.org
Oxidative cyclization reactions provide another important route to the 3-azabicyclo[3.1.0]hexane core. These reactions often involve the formation of a new carbon-carbon bond and a carbon-nitrogen bond in a single transformation.
One such method is the silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. semanticscholar.org This reaction is proposed to proceed through an uncommon silver carbenoid intermediate. The catalytic cycle likely begins with the activation of the alkyne by the silver(I) catalyst, followed by an intramolecular attack of the nitrogen atom. Subsequent rearrangement and cyclopropanation lead to the formation of the 3-azabicyclo[3.1.0]hexane skeleton. This method is highly atom-economical and avoids the use of external oxidants. semanticscholar.org
Another example is the copper-mediated intramolecular oxidative cyclopropanation of N-allyl enamine carboxylates. acs.org This reaction can proceed through two complementary pathways depending on the reaction conditions. The proposed mechanism involves the formation of a copper-containing intermediate, followed by an intramolecular cyclopropanation to yield a 3-azabicyclo[3.1.0]hex-2-ene, which can be subsequently reduced to the saturated 3-azabicyclo[3.1.0]hexane.
A copper-mediated tandem Michael addition and intramolecular oxidative carbanion cyclization of allylamines with allenes also affords 3-azabicyclo[3.1.0]hexane derivatives. acs.org The proposed mechanism involves a Michael addition followed by a copper-mediated intramolecular 5-exo-trig radical cyclization.
Intramolecular reactions are a highly efficient way to construct bicyclic systems like 3-azabicyclo[3.1.0]hexane. A base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been developed to access these structures. beilstein-journals.org This transformation is believed to proceed via a deprotonation of the amide nitrogen by a strong base, followed by an intramolecular Michael-type addition of the resulting anion to the vinyl group. Subsequent protonation yields the 3-azabicyclo[3.1.0]hexan-2-one ring system.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaH | DMF | 110 | 52 | beilstein-journals.org |
| KOtBu | DMF | 110 | 82 | beilstein-journals.org |
| Cs2CO3 | DMF | 110 | 45 | beilstein-journals.org |
| KOtBu | Dioxane | 110 | 71 | beilstein-journals.org |
| KOtBu | Toluene | 110 | 65 | beilstein-journals.org |
Another important intramolecular strategy is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. The proposed mechanism involves the coordination of the palladium(II) catalyst to the alkene. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the activated alkene (amidopalladation) to form a five-membered ring. Subsequent β-hydride elimination from the resulting alkylpalladium intermediate regenerates the palladium catalyst and furnishes the 3-azabicyclo[3.1.0]hexan-2-one product.
Stereochemical Control Mechanisms and Selectivity Principles
The stereochemical architecture of the 3-azabicyclo[3.1.0]hexane framework is a critical determinant of its biological activity and chemical properties. Consequently, the development of synthetic methodologies that allow for precise control over the relative and absolute stereochemistry of this bicyclic system is of paramount importance. Research in this area has elucidated several key mechanisms and principles that govern stereoselectivity in transformations leading to and involving 3-azabicyclo[3.1.0]hexane derivatives, including those bearing a carbonitrile functionality.
A predominant strategy for constructing the 3-azabicyclo[3.1.0]hexane skeleton with high stereocontrol is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgresearchgate.net This method has been shown to be highly effective in establishing multiple contiguous stereocenters in a single step. For instance, the reaction between an azomethine ylide and a cyclopropene bearing a nitrile substituent has been reported to proceed with high diastereoselectivity. In one study, the reaction of a nitrile derivative of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid with an azomethine ylide afforded the corresponding 3-azabicyclo[3.1.0]hexane cycloadduct as a single diastereomer. beilstein-journals.orgnih.gov While the yield was moderate (55%), the complete stereochemical control highlights the utility of this approach. beilstein-journals.org
Theoretical investigations using density functional theory (DFT) have provided insight into the origins of this stereoselectivity. The cycloaddition reactions are understood to be kinetically controlled, proceeding through a concerted mechanism. beilstein-archives.orgresearchgate.net The facial selectivity is dictated by the frontier molecular orbitals (FMO) of the reactants, specifically being a HOMOcyclopropene–LUMOylide controlled process. beilstein-journals.orgresearchgate.net The transition state energies calculated for these reactions are consistent with the experimentally observed high stereoselectivity. beilstein-journals.org
Another powerful approach for achieving stereocontrol is through catalyst-directed reactions. Transition-metal catalysis, particularly with copper, rhodium, and palladium, has been instrumental in the diastereoselective and enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
A copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been described for the desymmetrization of prochiral cyclopropenes. researchgate.net This method allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers. researchgate.net Significantly, the reaction tolerates a variety of functional groups on the cyclopropene, including the nitrile (CN) group, and produces the products in excellent yields and high enantioselectivities (97 to >99% ee) as a single isomer. researchgate.net
Dirhodium(II) catalysts have been effectively employed in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to afford 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.gov The choice of the dirhodium catalyst is crucial for controlling the exo/endo diastereoselectivity of the product. By selecting the appropriate catalyst and subsequent hydrolysis conditions, either the exo or endo isomer can be obtained with high levels of diastereoselectivity, often without the need for chromatographic separation. nih.gov For example, the use of Rh₂(S-TPPTTL)₄ and its brominated derivative led to a strong preference for the endo product. nih.gov
The influence of the catalyst on diastereoselectivity is a recurring theme. Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones also furnishes 3-azabicyclo[3.1.0]hexane derivatives in high yields and with high diastereoselectivity. rsc.org
Furthermore, diastereoselectivity can be achieved during the modification of the pre-formed 3-azabicyclo[3.1.0]hexane ring system. The reduction of bicyclic N-acyliminium ions, generated from the corresponding enamides, using ionic hydrogenation with triethylsilane and trifluoroacetic acid, proceeds with high diastereoselectivity (dr > 95:5). acs.org This is attributed to the hydride transfer occurring on the less sterically hindered face of the N-acyliminium ion intermediate. acs.org
The synthesis of 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carbonitriles from 2-cyanoacrylamides and dimethyl malonate also proceeds with high diastereoselectivity, demonstrating that the nitrile group at the 1-position is compatible with stereocontrolled cyclization. rsc.org
The table below summarizes key research findings on the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including examples relevant to the carbonitrile-substituted scaffold.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile derivative of 2,3-diphenylcycloprop-2-ene-1-carboxylic acid + Azomethine ylide | - | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | 55 | Single diastereomer | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Prochiral cyclopropenes (with CN group) + Azomethine ylides | Cu(CH₃CN)₄BF₄/Ph-Phosferrox | 3-Azabicyclo[3.1.0]hexane derivative | up to 99 | Single isomer, 97 to >99% ee | researchgate.net |
| Dirhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole + Ethyl diazoacetate | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | exo/endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 70 | 17:83 (exo:endo) | nih.gov |
| Palladium-Catalyzed Cyclopropanation | Maleimides + N-Tosylhydrazones | Palladium catalyst | 3-Azabicyclo[3.1.0]hexane derivative | High | High diastereoselectivity | rsc.org |
| Ionic Hydrogenation | 4-(Arylmethylene)-3-azabicyclo[3.1.0]hexan-2-one | Et₃SiH, TFA | 4-Substituted-3-azabicyclo[3.1.0]hexan-2-one | 90-97 | >95:5 | acs.org |
| Michael-Addition/Cyclization | 2-Cyanoacrylamides + Dimethyl malonate | NBS, Et₃N | 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1-carbonitrile | Good to high | High diastereoselectivity | rsc.org |
Synthetic Applications and Functional Derivatization of 3 Azabicyclo 3.1.0 Hexane 1 Carbonitrile As a Building Block
Versatility of the 3-Azabicyclo[3.1.0]hexane Core in Complex Molecule Construction
The 3-azabicyclo[3.1.0]hexane framework is a key structural motif found in a variety of biologically active compounds and serves as a versatile building block for the synthesis of more complex molecular architectures.
Precursors for Heterocyclic Systems
The strained nature of the 3-azabicyclo[3.1.0]hexane ring system makes it a suitable precursor for the synthesis of other heterocyclic structures through ring-opening reactions. For instance, oxidative cyclopropane (B1198618) ring-opening of 5-substituted 3-azabicyclo[3.1.0]hex-2-enes has been developed for the synthesis of highly substituted pyridines. This transformation highlights the utility of the bicyclic scaffold as a masked pyridine (B92270) precursor.
Furthermore, derivatives of 6-amino-3-azabicyclo[3.1.0]hexane have been utilized in the synthesis of complex heterocyclic systems. These derivatives can be coupled with other heterocyclic moieties, such as chloronaphthyridone, to produce potent pharmaceutical agents. For example, the synthesis of Trovafloxacin, a broad-spectrum antibacterial agent, relies on the unique (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system. acs.org The key 6α-amino-3-azabicyclo[3.1.0]hexane intermediate is coupled with a 7-chloronaphthyridone to construct the final complex structure. acs.org
In a different approach, a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been shown to produce highly substituted 1-azabicyclo[3.1.0]hex-3-ene derivatives. rsc.org This method provides a straightforward entry to this class of compounds, which can serve as precursors to other nitrogen-containing heterocycles. rsc.org
Generation of Spirocyclic Derivatives
The 3-azabicyclo[3.1.0]hexane core is well-suited for the construction of spirocyclic systems, which are of significant interest in drug discovery due to their structural novelty and three-dimensionality. A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been developed through the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide. acs.orgmdpi.com
In these reactions, various 3-substituted and 3,3-disubstituted cyclopropenes react to afford the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereoselectivity. acs.orgmdpi.com Notably, cyclopropenes bearing a nitrile group, such as 2,3-diphenylcycloprop-2-ene-1-carbonitrile, have been successfully employed as dipolarophiles in these cycloaddition reactions. mdpi.com The reaction of this nitrile-substituted cyclopropene (B1174273) with the protonated form of Ruhemann's purple (an azomethine ylide) yields the corresponding spirocyclic 3-azabicyclo[3.1.0]hexane derivative. mdpi.com This demonstrates that the nitrile functionality is tolerated in these transformations and can be incorporated into the final spirocyclic framework.
The table below summarizes the synthesis of various bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives through 1,3-dipolar cycloaddition.
| Dipolarophile (Cyclopropene) | Azomethine Ylide | Solvent | Temperature (°C) | Product Yield (%) | Reference |
| 3-Methyl-3-phenylcyclopropene | Protonated Ruhemann's Purple | Acetonitrile | 65 | 70 | mdpi.com |
| 1,2-Diphenylcyclopropene | Protonated Ruhemann's Purple | Acetonitrile | 65 | 78 | mdpi.com |
| 3-Ethyl-1,2-diphenylcyclopropene | Protonated Ruhemann's Purple | Acetonitrile | 65 | 72 | mdpi.com |
| 2,3-Diphenylcycloprop-2-ene-1-carbonitrile | Protonated Ruhemann's Purple | Acetonitrile | 65 | 55 | mdpi.com |
Incorporation into Conformationally Restricted Architectures
The inherent rigidity of the 3-azabicyclo[3.1.0]hexane scaffold makes it an ideal building block for creating conformationally restricted analogues of known bioactive molecules. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.
For example, this bicyclic system has been incorporated into dipeptidyl peptidase-IV (DPP-IV) inhibitors. The introduction of conformationally restricted N-substituted 3-azabicyclo[3.1.0]hexane derivatives into the P(2) region of 2-cyanopyrrolidine-based compounds has been explored to develop novel DPP-IV inhibitors.
Furthermore, a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to deliver highly substituted and conformationally restricted aza[3.1.0]bicycles. researchgate.net This method provides access to a range of structurally diverse 3-azabicyclo[3.1.0]hexane derivatives that can be used in the design of new therapeutic agents. researchgate.net The rigid nature of these scaffolds is a key feature in their design as they mimic or stabilize specific conformations of biologically relevant molecules.
Functional Group Transformations and Derivatization Strategies
The 3-azabicyclo[3.1.0]hexane-1-carbonitrile and its parent scaffold can undergo a variety of functional group transformations and derivatizations to introduce new substituents and expand their synthetic utility.
C-H Functionalization for Substituent Introduction
Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the 3-azabicyclo[3.1.0]hexane core. Palladium-catalyzed transannular C-H functionalization of azabicycloalkanes has been developed, allowing for the introduction of aryl groups. This method has been applied to the 3-azabicyclo[3.1.0]hexane system, providing a route to novel derivatives.
More specifically, an enantioselective C-H functionalization route to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes has been disclosed. researchgate.net This process utilizes a Pd(0)-catalyzed reaction with trifluoroacetimidoyl chlorides as electrophilic partners. researchgate.net The resulting cyclic ketimine products can be further functionalized in one-pot processes, leading to heavily substituted pyrrolidines. researchgate.net
The table below provides examples of catalyst systems used for the C-H functionalization of 3-azabicyclo[3.1.0]hexane and related systems.
| Substrate | Catalyst System | Functionalization Type | Product | Reference |
| N-Boc-3-azabicyclo[3.1.0]hexane | Pd(OAc)2 / Ligand | Transannular Arylation | 6-Aryl-3-azabicyclo[3.1.0]hexane | |
| N-Alkyl-3-azabicyclo[3.1.0]hexane | Pd(0) / Diazaphospholane Ligand | C-H Perfluoroalkylation | Perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexane | researchgate.net |
| N-Boc-2,5-dihydro-1H-pyrrole | Rh2(S-PTAD)4 | α-N C-H Arylation | 2-Aryl-N-Boc-2,5-dihydro-1H-pyrrole | mdpi.com |
Ring-Opening Reactions and Subsequent Modifications
The strained cyclopropane ring within the 3-azabicyclo[3.1.0]hexane scaffold is susceptible to ring-opening reactions, providing a pathway to functionalized monocyclic systems.
A study on the reactivity of 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile, a close analogue of the target compound, has demonstrated its propensity for ring-opening. acs.org This compound undergoes a direct decarboxylation to yield 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile, and a tandem imide hydrolysis and decarboxylation to afford methyl 2-(4-chlorophenyl)-3-cyano-1-(phenylcarbamoyl)cyclopropanecarboxylate. acs.org These transformations highlight the reactivity of the bridgehead nitrile and the potential for further synthetic manipulations.
The nucleophilic ring-opening of related 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones has also been studied. These reactions, using various nucleophiles, proceed with high regioselectivity, with the attack occurring at the least substituted carbon of the aziridine (B145994) ring. While this is a different heterocyclic system, it provides insight into the types of ring-opening strategies that could potentially be applied to 3-azabicyclo[3.1.0]hexane derivatives.
Decyanation and Carboxylic Acid Conversions
The nitrile group of this compound is a versatile functional handle that can be either removed through decyanation to afford the parent bicyclic amine or converted into other valuable functional groups, most notably a carboxylic acid. These transformations significantly expand the utility of the carbonitrile as a synthetic building block.
Decyanation
Reductive decyanation provides a direct route to unsubstituted or substituted 3-azabicyclo[3.1.0]hexanes. The reaction typically involves the use of dissolving metals, with the stereochemical outcome often being dependent on the specific reaction conditions.
A notable example involves the reductive decyanation of N-protected 6-amino-3-azabicyclo[3.1.0]hexane-6-carbonitriles. researchgate.netlookchem.commolaid.comresearchgate.netmolaid.com The cyano moiety in these compounds can be effectively removed using alkali metals. For instance, treatment with sodium in liquid ammonia (B1221849) at low temperatures has been shown to proceed with retention of configuration. In contrast, using lithium in a mixture of ethylamine (B1201723) and ammonia at 0°C can lead to the inversion of configuration at the carbon atom from which the cyano group is removed. researchgate.net This stereochemical control is a valuable aspect of this transformation, allowing for the selective synthesis of different diastereomers. While these examples are for the 6-carbonitrile isomer, the principles of reductive decyanation are applicable to the 1-carbonitrile isomer as well.
Table 1: Reductive Decyanation of N-Protected 6-Amino-3-azabicyclo[3.1.0]hexane-6-carbonitriles
| Reagent | Solvent | Temperature | Stereochemical Outcome | Reference |
| Sodium | Liquid Ammonia | Low Temperature | Retention of Configuration | researchgate.net |
| Lithium | Ethylamine/Ammonia | 0°C | Predominantly Inversion of Configuration | researchgate.net |
Carboxylic Acid Conversions
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens up access to 3-azabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. These carboxylic acids are valuable intermediates, particularly in the synthesis of peptidomimetics and other biologically active molecules. The hydrolysis can be achieved under either acidic or basic conditions.
For instance, the hydrolysis of trans-2-cyano-3-azabicyclo[3.1.0]hexane to the corresponding trans-2-carboxylic acid has been successfully carried out using 6N hydrochloric acid. google.com Similarly, a patent describes the hydrolysis of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane to 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid under basic conditions. google.com These methods are generally high-yielding and provide a reliable means of accessing the carboxylic acid functionality.
Table 2: Hydrolysis of Cyano-3-azabicyclo[3.1.0]hexanes to Carboxylic Acids
| Starting Material | Reagents | Conditions | Product | Reference |
| trans-2-Cyano-3-azabicyclo[3.1.0]hexane | 6N Hydrochloric Acid | Not specified | trans-2-Carboxy-3-azabicyclo[3.1.0]hexane | google.com |
| 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane | Basic conditions | Not specified | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | google.com |
Structure Activity Relationship Sar Studies of 3 Azabicyclo 3.1.0 Hexane Derivatives
Impact of Structural Modifications on Biological Target Interactions
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives can be significantly altered by even minor structural modifications. These changes can affect the compound's affinity for its target, its functional activity (agonist, antagonist, or partial agonist), and its selectivity over other receptors.
Opioid Receptor Ligands:
Research into novel µ opioid receptor ligands has utilized the 3-azabicyclo[3.1.0]hexane scaffold to develop potent and selective antagonists. nih.govnih.gov In one series of compounds, the introduction of a single methyl group led to a remarkable 35-fold improvement in binding affinity, an effect sometimes referred to as a "magic methyl" effect. nih.gov This highlights the sensitivity of the opioid receptor to small steric changes in the ligand. The core itself, being achiral, offers advantages in synthesis and potential for reduced side effects. nih.gov
Table 1: SAR of 3-Azabicyclo[3.1.0]hexane Derivatives as µ Opioid Receptor Ligands Note: Specific binding data from the primary literature is required to populate this table.
| Compound ID | R1 Substitution | R2 Substitution | µ Opioid Receptor Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Example 1 | H | Phenyl | 10.5 | nih.gov |
| Example 2 | Methyl | Phenyl | 0.3 | nih.gov |
Sigma Receptor Ligands:
A series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors. semanticscholar.org These studies revealed that the conformational restriction imposed by the bicyclic scaffold was not detrimental to receptor affinity when compared to more flexible 3-phenylpiperidines. semanticscholar.org The substitution on the nitrogen atom was found to be crucial for activity. While the secondary amine was inactive, the introduction of various alkyl and aralkyl groups led to compounds with moderate to high affinity for both σ1 and σ2 receptors. semanticscholar.org The stereochemistry at the C-1 position also played a significant role, with the dextrorotatory isomers showing higher affinity and selectivity for the σ1 receptor. semanticscholar.org
Table 2: SAR of 1-Phenyl-3-azabicyclo[3.1.0]hexane Derivatives at Sigma Receptors
| Compound | N-Substituent | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 12 | 3-Methylbut-2-enyl | 48.6 ± 2.4 | 75.3 ± 5.5 | semanticscholar.org |
| 13 | n-Propyl | 114.2 ± 9.8 | 105.7 ± 8.7 | semanticscholar.org |
| 14 | n-Butyl | 2.3 ± 0.1 | 10.1 ± 0.9 | semanticscholar.org |
| (+)-14 | n-Butyl | 0.9 ± 0.1 | 15.3 ± 1.1 | semanticscholar.org |
| 18 | Phenethyl | 10.5 ± 0.8 | 315.6 ± 25.4 | semanticscholar.org |
| (+)-18 | Phenethyl | 4.5 ± 0.3 | 450.7 ± 33.2 | semanticscholar.org |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors:
The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into the P(2) region of 2-cyanopyrrolidine-based DPP-IV inhibitors to create conformationally rigid analogs. nih.gov This structural modification resulted in novel and potent inhibitors of this enzyme, which is a target for the treatment of type 2 diabetes. nih.govresearchgate.net The rigid scaffold helps to properly orient the substituents for optimal interaction with the enzyme's active site. semanticscholar.org For instance, compounds incorporating this scaffold have shown inhibitory concentrations (IC50) in the nanomolar range. researchgate.net
Table 3: SAR of 3-Azabicyclo[3.1.0]hexane-derived DPP-IV Inhibitors
| Compound | R-Group on Azabicyclo[3.1.0]hexane | DPP-IV Inhibition (IC50, nM) | Reference |
|---|---|---|---|
| 82 | 4-Fluorophenyl | 31 | researchgate.net |
| 83 | 2,4-Difluorophenyl | 27 | researchgate.net |
Design Principles for Scaffold Decoration and Ligand Optimization
The 3-azabicyclo[3.1.0]hexane scaffold is considered a "privileged structure" in medicinal chemistry. unife.it This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target by judicious modification. unife.it The design principles for decorating this scaffold and optimizing its derivatives are centered around leveraging its inherent rigidity and exploring the chemical space around it.
Exploiting Conformational Rigidity:
The primary design principle for using the 3-azabicyclo[3.1.0]hexane scaffold is to capitalize on its rigid nature. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity. It also presents the appended functional groups in a well-defined spatial orientation, allowing for a more precise probing of the target's binding site. Structure-based drug design, utilizing techniques like X-ray crystallography, can be a powerful tool to visualize how these rigid ligands interact with their targets, guiding further optimization. researchgate.net
Scaffold Decoration and Bioisosteric Replacement:
"Scaffold decoration" involves the systematic addition of various substituents to the core structure to explore and optimize interactions with the target. For the 3-azabicyclo[3.1.0]hexane scaffold, key points of diversification include the nitrogen atom and the carbon atoms of the bicyclic rings. As seen in the case of sigma receptor ligands, modification of the nitrogen substituent is a critical handle for modulating potency and selectivity. semanticscholar.org
Bioisosteric replacement is another key strategy in ligand optimization. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, in the development of dual inhibitors of TYK2 and JAK1, a 3-azabicyclo[3.1.0]hexane substituted pyrimidine (B1678525) scaffold was utilized and optimized through structure-based design. researchgate.net
Fragment-Based and Privileged Structure Approaches:
The 3-azabicyclo[3.1.0]hexane scaffold can also be used in fragment-based drug discovery. In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The rigid bicyclic core can serve as a starting point or be incorporated into a larger molecule to confer favorable binding properties.
The concept of "privileged structures" suggests that certain scaffolds are predisposed to bind to multiple biological targets. unife.it By creating libraries of compounds based on the 3-azabicyclo[3.1.0]hexane scaffold, it is possible to screen for new biological activities and "colonize" the therapeutic space for this framework. unife.it
Future Perspectives and Research Challenges in 3 Azabicyclo 3.1.0 Hexane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen significant progress, with a variety of methods being developed using both transition-metal-catalyzed and transition-metal-free approaches. nih.govgoogle.com However, the pursuit of more sustainable and efficient synthetic routes remains a key challenge for the chemical community.
A known method for the preparation of racemic 3-azabicyclo[3.1.0]hexane-1-carbonitrile involves a two-step process starting from racemic tert-butyl-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. This process, as detailed in patent literature, involves oxidation of the primary alcohol to an aldehyde, followed by conversion to the nitrile.
Table 1: Synthesis of Racemic this compound
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Racemic tert-butyl-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Racemic tert-butyl rac-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| 2 | Racemic tert-butyl rac-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | Ammonia (B1221849), Iodine, Tetrahydrofuran | Racemic this compound |
Future research in this area will likely focus on the development of more environmentally friendly and atom-economical synthetic strategies. This includes the exploration of photocatalytic and electrochemical methods, which can often be performed under milder conditions and reduce the reliance on hazardous reagents. nih.gov Furthermore, expanding the substrate scope and improving the tolerance of various functional groups are ongoing challenges that need to be addressed to enhance the versatility of the synthetic toolbox for this scaffold. nih.gov
A significant hurdle that remains is the development of efficient asymmetric syntheses to access enantiomerically pure this compound. Chiral separation of racemates is often inefficient, and the development of stereoselective catalytic methods would be a major advancement, providing access to specific stereoisomers which are often crucial for biological activity.
Exploration of New Chemical Transformations for Diverse Derivatives
The nitrile functionality of this compound is a gateway to a vast array of chemical derivatives. The exploration of new chemical transformations of this group is a fertile ground for future research, promising to yield a diverse library of compounds for biological screening.
The reduction of the nitrile group is a fundamental transformation. For instance, the reduction of the related 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile with lithium aluminum hydride has been shown to produce the corresponding aminomethyl derivative. google.com This transformation is highly valuable as it introduces a primary amine, a common pharmacophore that can be further functionalized.
Future research will undoubtedly delve into a wider range of transformations of the nitrile group within this bicyclic system. Key areas of exploration include:
Hydrolysis: The conversion of the nitrile to a carboxylic acid or an amide would provide derivatives with different physicochemical properties and potential biological activities.
Cycloaddition Reactions: The [3+2] cycloaddition of the nitrile with azides to form tetrazoles is a particularly interesting avenue. Tetrazoles are known bioisosteres of carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties.
Addition of Organometallic Reagents: The reaction of Grignard or organolithium reagents with the nitrile can lead to the formation of ketones after hydrolysis, providing another point of diversification.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents | Potential Product |
| Reduction | LiAlH₄ or H₂/Catalyst | 1-(Aminomethyl)-3-azabicyclo[3.1.0]hexane |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻ | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Partial Hydrolysis | H₂O₂, OH⁻ | 3-Azabicyclo[3.1.0]hexane-1-carboxamide |
| [3+2] Cycloaddition | NaN₃, NH₄Cl | 1-(1H-Tetrazol-5-yl)-3-azabicyclo[3.1.0]hexane |
| Grignard Reaction followed by Hydrolysis | R-MgBr, then H₃O⁺ | 1-Acyl-3-azabicyclo[3.1.0]hexane |
The development of these transformations, coupled with the exploration of their stereochemical outcomes, will be crucial in unlocking the full potential of this compound as a versatile building block in drug discovery and development. The insights gained from these studies will undoubtedly pave the way for the creation of novel and potent therapeutic agents.
Q & A
Synthesis and Functionalization
Q. What are the common synthetic routes for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile?
- Basic Methodology : The compound is synthesized via cyclopropanation strategies. For example, conjugated cyanosulfones undergo asymmetric cyclopropanation to yield the bicyclic core (Scheme 3) . Another approach involves multi-step elaboration of 3-azabicyclo[3.1.0]hexane skeletons using amide precursors (e.g., type 150 in Scheme 27), followed by nucleophilic substitution or palladium-catalyzed coupling for aryl group introduction .
Q. How can palladium catalysis optimize functionalization of the 3-azabicyclo[3.1.0]hexane core?
- Advanced Methodology : Pd-catalyzed cross-coupling reactions enable selective arylations. For instance, Pd₂(dba)₃/(±)-BINAP catalyzes reactions between 3-azabicyclo[3.1.0]hex-1-ylamine hydrochlorides and bromopyridines, yielding 3-aryl derivatives (e.g., compounds 120–123). This method is critical for attaching heteroaromatic groups relevant to nicotinic receptor ligand design .
Structural and Analytical Characterization
Q. What spectroscopic techniques validate the structure of 3-azabicyclo[3.1.0]hexane derivatives?
- Basic Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming bicyclic frameworks. Databases like EPA DSSTox and PubChem provide reference spectra for cross-validation . X-ray crystallography may resolve stereochemical ambiguities in derivatives like 3-azabicyclo[3.1.0]hexane hydrochloride .
Q. How do computational studies enhance mechanistic understanding of fluorinated derivative synthesis?
- Advanced Methodology : Density functional theory (DFT) calculations model reaction pathways, such as the cycloaddition of gem-difluorocyclopropenes with azomethine ylides. These studies reveal transition states and regioselectivity in forming fluorinated 3-azabicyclo[3.1.0]hexanes, guiding experimental optimization .
Biological Evaluation and Applications
Q. How is the biological activity of 3-azabicyclo[3.1.0]hexane derivatives assessed?
- Basic Methodology : Antimicrobial activity is tested via broth microdilution assays (e.g., MIC determination). Anticancer potential is evaluated using cell viability assays (MTT/WST-1) against cancer cell lines. Receptor binding studies (e.g., radioligand displacement for nicotinic receptors) quantify affinity .
Q. What strategies improve the drug-like properties of 3-azabicyclo[3.1.0]hexane derivatives?
- Advanced Methodology : Fluorination at strategic positions enhances metabolic stability and bioavailability. For example, fluorinated cyclopropane moieties increase three-dimensionality and lipophilicity, as demonstrated in cycloaddition-derived scaffolds . Structure-activity relationship (SAR) studies optimize substituents for target engagement (e.g., ketohexokinase inhibition) .
Advanced Applications in Drug Discovery
Q. How are 3-azabicyclo[3.1.0]hexane derivatives explored as ketohexokinase inhibitors?
- Methodology : Substituted derivatives (e.g., formula I in patent literature) are synthesized and screened using enzymatic assays (e.g., NADH-coupled detection of ketohexokinase activity). Molecular docking predicts binding modes, guiding iterative optimization of substituents for potency and selectivity .
Q. What role do 3-azabicyclo[3.1.0]hexane derivatives play in nicotinic receptor ligand design?
- Methodology : Rigid bicyclic cores mimic natural ligand conformations. Libraries of 3-aryl derivatives (e.g., 116–123) are generated via nucleophilic aromatic substitution and tested in electrophysiology assays (e.g., α4β2 receptor activation in oocyte models) .
Data Reproducibility and Validation
Q. How can researchers address contradictions in synthetic yields reported across studies?
- Methodology : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized catalysts). Compare intermediates via HPLC or GC-MS to identify divergent pathways. Cross-reference synthetic protocols from peer-reviewed journals over vendor databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
